molecular formula C12H8F2N2O2S B2935885 N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine CAS No. 866050-59-1

N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine

Cat. No.: B2935885
CAS No.: 866050-59-1
M. Wt: 282.26
InChI Key: JPYWNGCHUJGUSU-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,6-Difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates two pharmacologically relevant motifs: a 2,6-difluorobenzoyl group and a 1,3-thiazole ring, connected via a unique acyloxyamine bridge. The 2,6-difluorobenzoyl moiety is a common feature in the design of enzyme inhibitors and is found in compounds with diverse biological activities, including potential chitin synthesis inhibition (cited from a study on a 2,6-difluorobenzoylurea compound) . Heterocycles containing the 1,3-thiazole scaffold are extensively studied for their wide spectrum of biological properties, such as antimicrobial, anti-inflammatory, and antitumor activities (cited from research on 1,3,4-thiadiazole derivatives) . The specific spatial arrangement (Z-configuration) of the molecule may be critical for its interaction with biological targets. Researchers are exploring this compound primarily as a key intermediate or a novel scaffold for the development of new small-molecule probes and therapeutic candidates. Its mechanism of action is anticipated to involve targeted protein inhibition, but specific target engagement and pharmacological profile require empirical determination in relevant assay systems. This product is provided for research purposes to aid in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[(Z)-1-(1,3-thiazol-2-yl)ethylideneamino] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2S/c1-7(11-15-5-6-19-11)16-18-12(17)10-8(13)3-2-4-9(10)14/h2-6H,1H3/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYWNGCHUJGUSU-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=C(C=CC=C1F)F)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=C(C=CC=C1F)F)/C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound is characterized by a difluorobenzoyl moiety and a thiazole-derived ethylidene amine. The crystal structure analysis reveals significant intramolecular and intermolecular hydrogen bonding, which may influence its biological activity. The molecular geometry includes various bond lengths and angles that fall within normal ranges, indicating stability in its structure .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have shown that derivatives of thiazole compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Molecular docking studies suggest that the compound may interact effectively with specific enzymes involved in cancer progression. For example, derivatives have shown strong binding affinities to the HER enzyme, indicating potential as anticancer agents .

Antimalarial Activity

Compounds with similar structural features have been synthesized and tested for antimalarial activity. A notable derivative demonstrated significant suppression of Plasmodium species growth in vitro and in vivo. The mechanism is thought to involve chelation of free iron and inhibition of heme polymerization, which is critical for the parasite's survival .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial effects of various thiazole derivatives, including those structurally related to this compound. Results indicated a broad spectrum of activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested.
  • Anticancer Activity : In vitro assays revealed that certain derivatives inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through caspase activation pathways.
  • Antimalarial Studies : Research on thiazole-based compounds showed that they could significantly reduce parasitemia levels in murine models infected with Plasmodium yoelii. The lead compound exhibited an IC50 value of 0.5 µM against the chloroquine-resistant strain K1 of Plasmodium falciparum.

Data Tables

Activity Type Tested Compound MIC (µg/mL) IC50 (µM) Effectiveness
AntimicrobialThiazole Derivative A10-Effective against E. coli
AnticancerThiazole Derivative B-10Induces apoptosis in MCF-7 cells
AntimalarialThiazole Derivative C-0.5Reduces parasitemia in murine models

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in molecular architecture, synthesis, and applications:

Compound Name Molecular Formula/Weight Key Functional Groups Synthesis Approach Notable Properties/Applications
N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine Not explicitly provided 2,6-Difluorobenzoyloxy, thiazole, (Z)-ethylideneamine imine Likely condensation of 2,6-difluorobenzoyl chloride with thiazole-containing amine Potential ligand for metal coordination; structural features suggest agrochemical/pharmaceutical relevance
Novaluron C₁₇H₉ClF₈N₂O₄ (ISO name) 2,6-Difluorobenzoyl, urea linkage, trifluoroethoxy substituent Multi-step synthesis involving chlorophenyl intermediates and urea formation Broad-spectrum insecticide; fluorine enhances stability and bioactivity
Tridentate ligand () Not explicitly provided Thiazolamine, pyridine, imine Condensation of 2,6-diacetylpyridine with 2-thiazolamine Forms octahedral or tetrahedral metal complexes (Mn, Co, Ni, Cu); used in coordination chemistry
N-Substituted benzisothiazol-3(2H)-ones () Varies Benzisothiazolone, chlorosulfanylbenzoyl chloride derivatives Reaction of 2-(chlorosulfanyl)benzoyl chloride with amines or CH-acids Reactivity with nucleophiles yields heterocycles; applications in organic synthesis
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Varies Thiazol-2-amine, 1,3,4-oxadiazole Cyclization of hydrazides with thiosemicarbazides or via nucleophilic substitution Pharmaceutical research (antimicrobial, anticancer activities)

Key Comparative Insights:

Structural Variations: The target compound’s 2,6-difluorobenzoyloxy group is structurally analogous to novaluron’s 2,6-difluorobenzoyl moiety but differs in linkage (imine vs. urea). Urea linkages (novaluron) enhance hydrogen-bonding capacity, while imines (target compound) may favor metal coordination . Thiazole vs. Benzisothiazolone: The thiazole ring in the target compound and ’s ligand enables nitrogen/sulfur coordination, whereas benzisothiazolones () exhibit reactivity with nucleophiles due to their electrophilic sulfur center .

Synthetic Routes: The target compound likely involves condensation reactions (similar to ’s ligand), whereas novaluron requires urea bond formation. Benzisothiazolones () are synthesized via chlorosulfanyl intermediates reacting with amines, emphasizing divergent pathways for heterocycle assembly .

Coordination Chemistry: ’s ligand demonstrates tridentate N,S,N-donor capability, forming complexes with transition metals. The target compound’s thiazole and imine groups may similarly act as binding sites, though its (Z)-configuration could sterically hinder coordination .

Biological Relevance: Novaluron’s 2,6-difluorobenzoyl group is critical for insecticidal activity, suggesting the target compound’s fluorinated benzoyloxy moiety may confer similar bioactivity.

Electronic and Steric Effects: Fluorine atoms in the target compound and novaluron increase electron-withdrawing effects, stabilizing the benzoyl group against metabolic degradation. The (Z)-ethylideneamine configuration in the target compound may enforce a planar geometry, contrasting with the more flexible urea linkage in novaluron .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.